molecular formula C14H12ClN3 B3005411 N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine CAS No. 120161-05-9

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B3005411
CAS No.: 120161-05-9
M. Wt: 257.72
InChI Key: KFBHCLBUZPISKR-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a 2-chlorophenylmethyl group attached to the nitrogen atom of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the reaction of 2-chlorobenzylamine with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzodiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
  • **1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • **1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole

Uniqueness

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine is unique due to its specific structural features, such as the presence of the 2-chlorophenylmethyl group and the benzodiazole core. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazole class, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN3, with a molecular weight of 257.72 g/mol. The compound features a benzodiazole ring fused with a chlorophenyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
CAS Number120161-05-9
StructureChemical Structure

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds within the benzodiazole class exhibit significant activity against various pathogens. For instance, a study highlighted that similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .

Antifungal Activity

Research has also explored the antifungal properties of this compound. Benzodiazole derivatives have demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger. The mechanism often involves interference with fungal cell wall synthesis or function . While specific data on this compound is limited, its structural similarities to other active benzodiazoles suggest potential antifungal effects.

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been a subject of extensive research. This compound may exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptosis-related proteins .

Case Study 1: Antimicrobial Evaluation

In a comparative study of various benzodiazole derivatives, N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole was found to have an IC50 value indicating significant antimicrobial activity against E. coli and S. aureus. While direct studies on this compound are scarce, the promising results from similar compounds suggest that it may also possess comparable antimicrobial efficacy.

Case Study 2: Antifungal Activity

A study focusing on the antifungal properties of benzothiazole derivatives reported significant inhibition of fungal growth. Compounds structurally related to this compound demonstrated effective antifungal activity against Candida species, indicating that this compound may also warrant further investigation in antifungal applications .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl group may enhance its binding affinity to these targets, potentially leading to inhibition of critical biological pathways involved in microbial growth or cancer cell proliferation .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-6-2-1-5-10(11)9-16-14-17-12-7-3-4-8-13(12)18-14/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBHCLBUZPISKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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